molecular formula C10H6ClNO B8793659 7-Chloroisoquinoline-3-carbaldehyde

7-Chloroisoquinoline-3-carbaldehyde

Cat. No. B8793659
M. Wt: 191.61 g/mol
InChI Key: ODTKNTKALDWUKJ-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

To 4.5 mL of a 1N NaOH solution at 0° C. is added a solution of AgNO3 (0.31 g, 1.8 mmol) in 3 mL of H2O, followed by a solution of of 7-chloro-isoquinoline-3-carbaldehyde (0.25 g, 1.3 mmol) in 3 of EtOH. The solution is stirred at 0° C. for 10 minutes, then at room temp. For 3 hours. The solution is acidified to pH=3 with 1H HCl. The resulting solution is extracted with CHCl3. The organic layer is dried over MgSO4, filtered and concentrated to give the product as a white solid (0.2 g, 0.96 mmol). 1H NMR (CD3OD, 300 MHz) δ9.18 (s, 1H), 8.63 (s, 1H), 8.18 (m, 1H), 7.80 (m, 2H), 6.94 (m, 1H), 4.15 (q, 2H), 3.48 (s, 2H), 1.20 (t, 3H). MS (EI): m/z 208, 210 (M+), Cl pattern.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
catalyst
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([CH:14]=[O:15])[N:10]=[CH:11]2)=[CH:6][CH:5]=1.CC[OH:18].Cl>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([C:14]([OH:18])=[O:15])[N:10]=[CH:11]2)=[CH:6][CH:5]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Name
Quantity
0.31 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC1=CC=C2C=C(N=CC2=C1)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temp
WAIT
Type
WAIT
Details
For 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C2C=C(N=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.96 mmol
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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